molecular formula C39H28N14Na4O15S4 B14458052 Benzenesulfonic acid, 2,2'-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt CAS No. 72829-40-4

Benzenesulfonic acid, 2,2'-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt

Cat. No.: B14458052
CAS No.: 72829-40-4
M. Wt: 1153.0 g/mol
InChI Key: XUWJQQLWBONKLM-UHFFFAOYSA-J
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Description

Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt is a complex organic compound. It is characterized by its aromatic sulfonic acid structure, which includes multiple azo groups and sulfonic acid functionalities. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt typically involves multiple steps. The process begins with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This is followed by a series of azo coupling reactions, where diazonium salts are reacted with aromatic amines to form azo compounds. The final product is obtained by introducing the carbonylbis(imino) group and additional sulfonic acid groups under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored, including temperature, pH, and reactant concentrations, to optimize the production process. The final product is purified through crystallization and filtration techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation, reducing agents like sodium dithionite for azo bond reduction, and various diazonium salts for azo coupling reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, aromatic amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of dyes, pigments, and other industrial chemicals .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These groups can form strong ionic and hydrogen bonds with various substrates, leading to changes in their chemical and physical properties. The compound can also undergo redox reactions, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt is unique due to its multiple azo groups and sulfonic acid functionalities, which impart distinct color properties and reactivity. This makes it particularly valuable in the dye and pigment industries, where specific color characteristics are essential .

Properties

CAS No.

72829-40-4

Molecular Formula

C39H28N14Na4O15S4

Molecular Weight

1153.0 g/mol

IUPAC Name

tetrasodium;2-[[2-(carbamoylamino)-4-[[3-(carbamoylamino)-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C39H32N14O15S4.4Na/c40-37(54)44-33-17-23(5-13-29(33)50-52-31-15-7-25(19-35(31)71(63,64)65)48-46-21-1-9-27(10-2-21)69(57,58)59)42-39(56)43-24-6-14-30(34(18-24)45-38(41)55)51-53-32-16-8-26(20-36(32)72(66,67)68)49-47-22-3-11-28(12-4-22)70(60,61)62;;;;/h1-20H,(H3,40,44,54)(H3,41,45,55)(H2,42,43,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4

InChI Key

XUWJQQLWBONKLM-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)NC(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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